N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea
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Overview
Description
N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a carbamothioyl group and a benzamide moiety. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(morpholin-4-yl)aniline in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Derivatives with different functional groups attached to the morpholine ring or phenyl group.
Scientific Research Applications
N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain. This action is mediated through its binding to transport proteins and receptors involved in the reuptake process .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-{[2-(4-morpholinyl)phenyl]carbamothioyl}benzamide
- 3,4-dimethyl-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzenesulfonamide
- 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Uniqueness
N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea stands out due to its specific structural features, such as the presence of both a morpholine ring and a carbamothioyl group. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H23N3O2S |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3,4-dimethyl-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H23N3O2S/c1-14-7-8-16(13-15(14)2)19(24)22-20(26)21-17-5-3-4-6-18(17)23-9-11-25-12-10-23/h3-8,13H,9-12H2,1-2H3,(H2,21,22,24,26) |
InChI Key |
GXVVJCDDOLKAGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3)C |
Origin of Product |
United States |
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